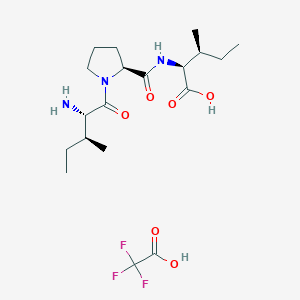

Diprotin A (TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diprotin A (TFA), also known as Ile-Pro-Ile TFA, is an inhibitor of dipeptidyl peptidase IV (DPP-IV) . It has been established that Diprotin A (TFA) can reduce vascular endothelial (VE)-cadherin disruption by inhibiting the increase in cleaved β-catenin in response to hypoxia, thereby protecting the vascular barrier of human umbilical vein endothelial cells .

Synthesis Analysis

While specific synthesis details for Diprotin A (TFA) were not found, it’s known that Diprotin A is a tripeptide with the sequence Ile-Pro-Ile . The synthesis of such peptides typically involves solid-phase peptide synthesis methods, but the exact process for Diprotin A (TFA) would require more specific information.Physical And Chemical Properties Analysis

Diprotin A (TFA) has a molecular weight of 455.47 . It appears as a white to off-white solid . It is soluble in water, with a solubility of ≥ 77.5 mg/mL .Aplicaciones Científicas De Investigación

Neurovascular Protection in Ischemic Cerebral Stroke

Diprotin A TFA, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been shown to exert neurovascular protection in ischemic cerebral stroke. This compound can reduce vascular endothelial (VE)-cadherin disruption by inhibiting the increase in cleaved β-catenin in response to hypoxia. This action helps protect the vascular barrier of human umbilical vein endothelial cells . In a study involving mice, Diprotin A TFA reduced cerebral infarction volume, increased vascular area and length around the brain injury, and improved blood-brain barrier (BBB) permeability .

Mecanismo De Acción

Target of Action

Diprotin A (TFA), also known as Ile-Pro-Ile TFA, is an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a primary target for Diprotin A (TFA).

Mode of Action

Diprotin A (TFA) interacts with its target, DPP-IV, by inhibiting its activity . This inhibition leads to a reduction in the disruption of vascular endothelial (VE)-cadherin . VE-cadherin is a protein that plays a crucial role in maintaining the integrity of the vascular barrier. Diprotin A (TFA) achieves this by inhibiting the increase in cleaved β-catenin in response to hypoxia .

Biochemical Pathways

The primary biochemical pathway affected by Diprotin A (TFA) is the DPP-IV pathway. By inhibiting DPP-IV, Diprotin A (TFA) indirectly affects the regulation of the insulin pathway, which is critical for glucose metabolism . Additionally, it influences the VE-cadherin/β-catenin pathway, which is essential for maintaining vascular integrity .

Pharmacokinetics

It is known that the compound is administered via intraperitoneal injection in experimental settings .

Result of Action

The inhibition of DPP-IV by Diprotin A (TFA) results in several molecular and cellular effects. It reduces cerebral infarction volume, increases vascular area and length around the brain injury, and improves blood-brain barrier (BBB) permeability . It also increases pericyte and basement membrane coverage and upregulates the expression of BBB tight junction proteins .

Action Environment

The action of Diprotin A (TFA) can be influenced by various environmental factors. For instance, in the context of ischemic stroke, the hypoxic environment can enhance the compound’s ability to inhibit the increase in cleaved β-catenin, thereby protecting the vascular barrier .

Propiedades

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O4.C2HF3O2/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2;3-2(4,5)1(6)7/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24);(H,6,7)/t10-,11-,12-,13-,14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYVJOUHGUZNN-BABXMESMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diprotin A (TFA) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2923851.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)

![3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2923859.png)

![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)

![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)